N,N'-Diallyl-L-tartardiamide (DADLT) is primarily used in scientific research as a crosslinking agent for polyacrylamide gels. These gels are commonly employed in various techniques, including:
DADLT introduces crosslinks between polyacrylamide chains within the gel, enhancing its mechanical strength and stability. This allows the gel to withstand the harsh conditions of electrophoresis and Western blotting, preventing it from collapsing or breaking during use [].
While its primary application lies in crosslinking, N,N'-Diallyl-L-tartardiamide has also been explored in other research areas:
N,N'-Diallyl-L-tartardiamide is an organic compound with the molecular formula and a molecular weight of approximately 228.25 g/mol. It is characterized by its two allyl groups attached to a tartaric acid-derived diamide structure. This compound appears as a white to pale cream solid and has a melting point range of 186-188 °C . It is soluble in methanol and exhibits a density of 1.192 g/cm³, with a boiling point of 566.8 °C at 760 mmHg . N,N'-Diallyl-L-tartardiamide is classified as an irritant, and safety precautions are necessary when handling it due to potential skin and eye irritation .
The synthesis typically involves the reaction of tartaric acid with allylamine, leading to the formation of the diamide structure through amidation reactions. This process can be influenced by various conditions such as temperature and solvent choice.
The synthesis of N,N'-Diallyl-L-tartardiamide generally involves the following steps:
This method allows for efficient production of N,N'-Diallyl-L-tartardiamide suitable for laboratory use.
N,N'-Diallyl-L-tartardiamide finds several applications across various fields:
Interaction studies involving N,N'-Diallyl-L-tartardiamide primarily focus on its role in gel electrophoresis. Research indicates that it effectively cross-links polyacrylamide matrices, enhancing their stability and mechanical properties during electrophoretic separation processes. These interactions allow for improved resolution of proteins based on their size and charge, making it a valuable tool in biochemical analysis .
Several compounds exhibit structural similarities to N,N'-Diallyl-L-tartardiamide, primarily due to their functional groups or backbone structures. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
N,N'-Diallyltartaramide | Similar diamide structure with different substituents | Used as a cross-linker but with different reactivity |
Diallyltartaric acid | Contains two allyl groups but lacks amine functionality | Primarily used as a chiral building block |
N,N'-Diethyl-L-tartardiamide | Ethyl groups instead of allyl | Different solubility and reactivity profiles |
N,N'-Bis(2-hydroxyethyl)tartramide | Hydroxyethyl groups instead of allyl | More hydrophilic; used in different polymer applications |
L-(+)-N,N'-Diallyltartramide | Optical isomer with similar structure | May exhibit different biological activities |
N,N'-Diallyl-L-tartardiamide stands out due to its specific application as a cross-linker in polyacrylamide gels, which is crucial for effective protein separation techniques .
Irritant